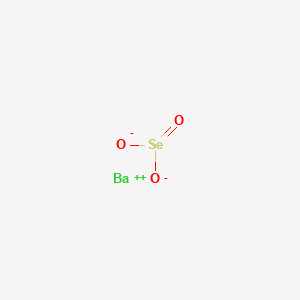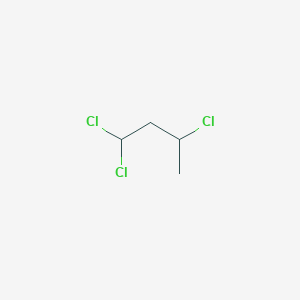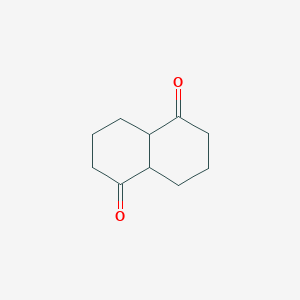![molecular formula C8H15NO4 B076452 4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid CAS No. 10549-59-4](/img/structure/B76452.png)
4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid
Overview
Description
Synthesis Analysis
The synthesis of 4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid and related compounds involves catalytic acylation and other chemical reactions that yield compounds with significant potential for applications such as fluorescent probes for β-amyloids. For instance, a novel fluorescent probe for β-amyloids was synthesized through a catalytic acylation process, demonstrating the compound's potential in molecular diagnosis of diseases like Alzheimer’s (Fa et al., 2015).
Molecular Structure Analysis
Molecular structure analyses, including FT-IR, NMR, and X-ray diffraction studies, have been conducted to confirm the structures of synthesized compounds. The analysis provides insights into the vibrational wavenumbers, molecular electrostatic potential, and other properties crucial for understanding the compound's interactions and behavior (Raju et al., 2015).
Chemical Reactions and Properties
Research into the chemical reactions of 4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid-related compounds reveals a range of reactions that lead to the synthesis of various derivatives with potential applications. These reactions include photocyclization, cycloadditions, and reactions with dinucleophiles, offering pathways to synthesize novel compounds (Hasegawa et al., 1990).
Scientific Research Applications
Alzheimer's Disease Diagnosis : A study by Fa et al. (2015) developed a fluorescent probe for β-amyloids, utilizing 4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid, which showed high binding affinities toward Aβ(1–40) aggregates. This research aids in the molecular diagnosis of Alzheimer's disease (Fa et al., 2015).
Chemical Synthesis : Obydennov et al. (2013) improved the synthesis of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate by using a compound structurally similar to 4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid, contributing to advancements in synthetic methods (Obydennov et al., 2013).
Polymorphism in Pharmaceuticals : Nakata et al. (2009) studied the crystallization behavior of a compound closely related to 4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid, which is a serotonin receptor blocker with two polymorphs. This research provides insights into the crystallization process of pharmaceutical compounds (Nakata et al., 2009).
Enzymatic Assay Development : Zhang et al. (2008) synthesized haptens structurally similar to 4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid for the development of an enzyme-linked immunosorbent assay (ELISA) for the detection of fenthion in fruit samples. This research contributes to the field of analytical chemistry and food safety (Zhang et al., 2008).
Safety And Hazards
There is no specific safety and hazard information available for “4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid”.
Future Directions
The future directions for the study and application of “4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid” are not readily available.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or databases.
properties
IUPAC Name |
4-[2-(dimethylamino)ethoxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-9(2)5-6-13-8(12)4-3-7(10)11/h3-6H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZHTDWDYPKUFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

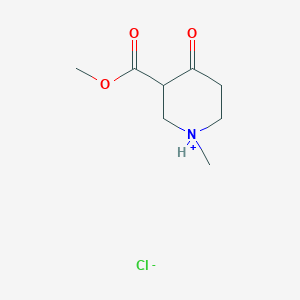
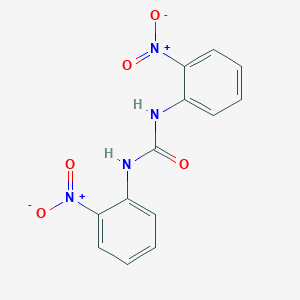



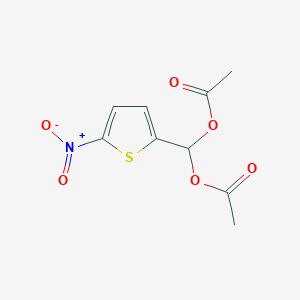
![(5S)-2-[2-(4-bromophenyl)sulfonylethyl]-N-[(4-carbamimidoylcyclohexyl)methyl]-1,3-dioxo-5,8-dihydro-[1,2,4]triazolo[1,2-a]pyridazine-5-carboxamide](/img/structure/B76381.png)
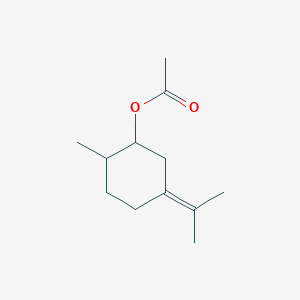
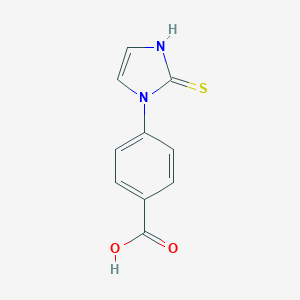
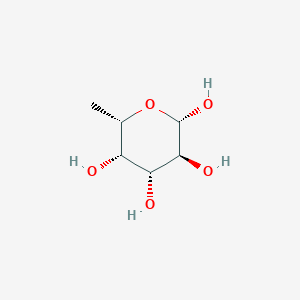
![(2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid](/img/structure/B76392.png)
